molecular formula C18H18N2O3 B5226329 N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Numéro de catalogue B5226329
Poids moléculaire: 310.3 g/mol
Clé InChI: OTUVCWRTKHVKOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a non-opioid drug that targets the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signaling pathways. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of chronic pain.

Mécanisme D'action

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide acts by targeting the AT2 receptor, which is expressed in the peripheral nervous system and is involved in the regulation of pain signaling pathways. Activation of the AT2 receptor leads to the release of endogenous opioids, which can reduce pain. N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to selectively activate the AT2 receptor, without affecting the AT1 receptor, which is involved in blood pressure regulation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to reduce pain behaviors in preclinical models of chronic pain. It has also been shown to reduce the release of pro-inflammatory cytokines, which are involved in the development and maintenance of chronic pain. N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been well-tolerated in preclinical studies, with no evidence of toxicity or adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models of chronic pain, which makes it a well-characterized tool for investigating pain signaling pathways. However, the limitations of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide include its specificity for the AT2 receptor, which may limit its usefulness in investigating other pain signaling pathways.

Orientations Futures

There are several future directions for the development and use of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One potential application is in the treatment of chronic pain conditions, such as neuropathic pain and osteoarthritis. Clinical trials are currently underway to investigate the safety and efficacy of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in these conditions. Another potential application is in the investigation of pain signaling pathways, particularly those involving the AT2 receptor. N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide could be used as a tool to investigate the role of the AT2 receptor in pain signaling and to identify potential targets for the development of new pain therapies.

Méthodes De Synthèse

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves several steps, starting with the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then reacted with 2-hydroxybenzoyl chloride to form 2-(2-hydroxybenzoyl)acetamidobenzoic acid. The final step involves the reaction of this intermediate with 2-ethyl-6-methylphenylamine to form N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide.

Applications De Recherche Scientifique

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. It has been shown to be effective in reducing pain behaviors in these models, without producing the side effects associated with opioids. N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has also been shown to have a long duration of action, which makes it a promising candidate for the treatment of chronic pain.

Propriétés

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-13-8-6-7-12(2)17(13)19-16(21)11-20-14-9-4-5-10-15(14)23-18(20)22/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVCWRTKHVKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.